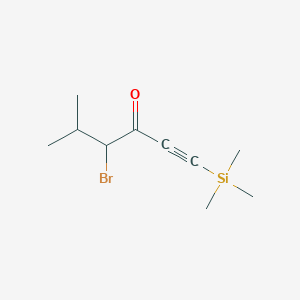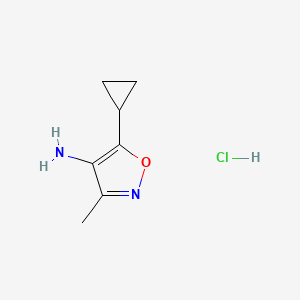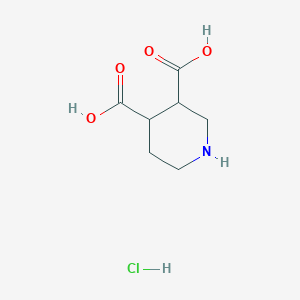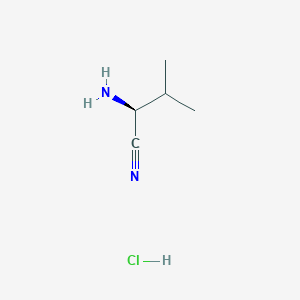
4-Bromo-5-metil-1-(trimetilsilil)hex-1-in-3-ona
Descripción general
Descripción
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one: is an organic compound with the molecular formula C10H17BrOSi and a molecular weight of 261.23 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a hexynone backbone. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of biochemical pathways and interactions due to its unique reactivity.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds have been known to act as propargylating agents .
Mode of Action
It’s structurally similar compound, 3-bromo-1-trimethylsilyl-1-propyne, acts as a propargylating agent and is used for the alkylation of dianion of beta-keto esters at gamma-carbon .
Biochemical Pathways
It plays an important role in the synthesis of allenic alcohols and terminal conjugated enynes .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds .
Análisis Bioquímico
Biochemical Properties
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a propargylating agent, which means it can add a propargyl group to other molecules. This interaction is crucial in the alkylation of dianions of beta-keto esters at the gamma-carbon . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules.
Cellular Effects
The effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns . These changes can have downstream effects on cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This inhibition or activation can lead to changes in the enzyme’s activity, affecting various biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux by altering the levels of specific metabolites . These changes can influence the overall metabolic state of the cell, leading to shifts in energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-nitrotoluene and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods:
In an industrial setting, the production of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and advanced purification techniques to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one undergoes various types of chemical reactions, including :
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Comparación Con Compuestos Similares
Comparison:
Compared to similar compounds, 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMQOXPNXBFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C#C[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)










